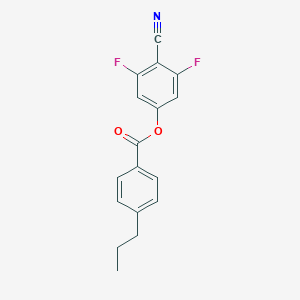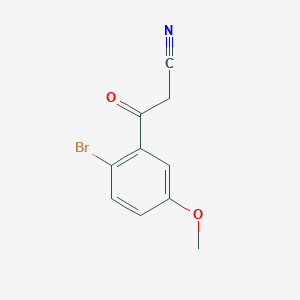
3-Thiazolidinepropanoic acid, 2-((2-methoxyphenoxy)methyl)-beta-oxo-, ethyl ester, 1,1-dioxide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Thiazolidinepropanoic acid, 2-((2-methoxyphenoxy)methyl)-beta-oxo-, ethyl ester, 1,1-dioxide is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.
作用機序
The mechanism of action of 3-Thiazolidinepropanoic acid, 2-((2-methoxyphenoxy)methyl)-beta-oxo-, ethyl ester, 1,1-dioxide involves the activation of peroxisome proliferator-activated receptor gamma (PPARγ). PPARγ is a transcription factor that regulates gene expression involved in glucose and lipid metabolism. Activation of PPARγ leads to the inhibition of inflammatory cytokines and the promotion of insulin sensitivity.
Biochemical and Physiological Effects:
Studies have shown that this compound has various biochemical and physiological effects. It has been shown to reduce inflammation, promote insulin sensitivity, and inhibit tumor growth. In addition, it has been shown to improve cognitive function and memory in animal studies.
実験室実験の利点と制限
One advantage of using 3-Thiazolidinepropanoic acid, 2-((2-methoxyphenoxy)methyl)-beta-oxo-, ethyl ester, 1,1-dioxide in lab experiments is its high purity and yield. This allows for accurate and reproducible results. However, one limitation is the potential toxicity of the compound. Care must be taken when handling and disposing of the compound.
将来の方向性
There are several future directions for the study of 3-Thiazolidinepropanoic acid, 2-((2-methoxyphenoxy)methyl)-beta-oxo-, ethyl ester, 1,1-dioxide. These include:
1. Further studies on the mechanism of action of the compound to better understand its effects on various biological processes.
2. Development of more efficient and sustainable synthesis methods for the compound.
3. Investigation of the potential use of the compound in the development of new drugs for the treatment of various diseases.
4. Examination of the potential environmental impact of the compound as a herbicide and fungicide.
5. Exploration of the use of the compound in the development of new materials with unique properties.
Conclusion:
In conclusion, this compound is a chemical compound with potential applications in various fields. Its synthesis method has been optimized to yield high purity and high yield of the compound. Its mechanism of action involves the activation of PPARγ, which leads to various biochemical and physiological effects. While it has advantages for lab experiments, care must be taken due to its potential toxicity. There are several future directions for the study of this compound, including further studies on its mechanism of action and potential use in the development of new drugs and materials.
合成法
The synthesis of 3-Thiazolidinepropanoic acid, 2-((2-methoxyphenoxy)methyl)-beta-oxo-, ethyl ester, 1,1-dioxide involves the reaction between 2-methoxyphenol, ethyl acetoacetate, and thiosemicarbazide. The resulting compound is then oxidized to form the final product. This synthesis method has been optimized to yield high purity and high yield of the compound.
科学的研究の応用
3-Thiazolidinepropanoic acid, 2-((2-methoxyphenoxy)methyl)-beta-oxo-, ethyl ester, 1,1-dioxide has been studied for its potential applications in various fields. In the medical field, it has been shown to have anti-inflammatory and anti-tumor properties. In addition, it has been studied for its potential use in treating diabetes and Alzheimer's disease. In the agricultural field, it has been studied for its potential use as a herbicide and fungicide.
特性
CAS番号 |
161364-67-6 |
|---|---|
分子式 |
C16H21NO7S |
分子量 |
371.4 g/mol |
IUPAC名 |
ethyl 3-[2-[(2-methoxyphenoxy)methyl]-1,1-dioxo-1,3-thiazolidin-3-yl]-3-oxopropanoate |
InChI |
InChI=1S/C16H21NO7S/c1-3-23-16(19)10-14(18)17-8-9-25(20,21)15(17)11-24-13-7-5-4-6-12(13)22-2/h4-7,15H,3,8-11H2,1-2H3 |
InChIキー |
FMCOVILDNWWUGH-UHFFFAOYSA-N |
SMILES |
CCOC(=O)CC(=O)N1CCS(=O)(=O)C1COC2=CC=CC=C2OC |
正規SMILES |
CCOC(=O)CC(=O)N1CCS(=O)(=O)C1COC2=CC=CC=C2OC |
同義語 |
3-Thiazolidinepropanoic acid, 2-((2-methoxyphenoxy)methyl)-beta-oxo-, ethyl ester, 1,1-dioxide |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![2-[7-[[(1R,3aS,5aR,5bR,7aR,9S,11aR,11bR,13aR,13bR)-9-hydroxy-5a,5b,8,8,11a-pentamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-3a-carbonyl]amino]heptylcarbamoyl]benzoic acid](/img/structure/B71511.png)




![3-Phenylimidazo[2,1-b]thiazole-6-carboxylic acid ethyl ester](/img/structure/B71526.png)
![(1R,5R,8R)-6-oxa-2,3-diazabicyclo[3.2.1]octan-8-ol](/img/structure/B71527.png)



